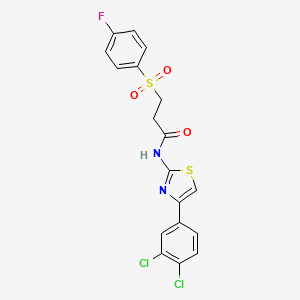

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2FN2O3S2/c19-14-6-1-11(9-15(14)20)16-10-27-18(22-16)23-17(24)7-8-28(25,26)13-4-2-12(21)3-5-13/h1-6,9-10H,7-8H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCJHCKLFMXJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2FN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole moiety linked to a sulfonamide group, which is known for enhancing biological activity. Its structure can be represented as follows:

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of the thiazole ring followed by sulfonamide formation. The methodology generally includes:

- Formation of Thiazole : Reacting appropriate thioketones with amines.

- Sulfonamide Coupling : Introducing the sulfonyl group via nucleophilic substitution reactions.

Anticancer Activity

Research indicates that derivatives of thiazole exhibit significant anticancer properties. For example:

- Cell Line Studies : Compounds similar to this compound have shown IC50 values in the range of 0.74–10.0 μg/mL against various cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10 |

| MCF-7 | 8.284 |

Antimicrobial Activity

The compound's thiazole structure contributes to its antimicrobial efficacy:

- In Vitro Testing : Studies have demonstrated activity against Candida albicans and Candida parapsilosis, with MIC values comparable to established antifungal agents like ketoconazole .

| Microorganism | MIC (µg/mL) |

|---|---|

| Candida albicans | 1.23 |

| Candida parapsilosis | 1.23 |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often attributed to specific structural features:

- Electronegative Substituents : The presence of halogens (e.g., Cl, F) on the phenyl rings enhances cytotoxicity and selectivity towards cancer cells .

- Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic interactions between the compound and target proteins play a crucial role in its anticancer activity .

Case Studies

- Anticancer Efficacy : A study evaluating a series of thiazole derivatives found that those with electron-withdrawing groups exhibited improved anticancer activity against various tumor cell lines .

- Antifungal Studies : Research on thiazole compounds has shown promising results against fungal infections, leading to further exploration in drug development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it possesses potent activity against multidrug-resistant pathogens.

Case Study: Antimicrobial Efficacy

A study conducted on the antibacterial activity of thiazole derivatives demonstrated that N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as an alternative treatment for resistant infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer and lung cancer cells.

Case Study: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of thiazole derivatives on cancer cell lines, this compound demonstrated significant reductions in cell viability at concentrations above 10 µM. The compound's mechanism of action appears to involve apoptosis induction in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications in substituents can lead to enhanced potency and selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Increases antibacterial potency |

| Fluorine Substitution | Enhances lipophilicity and bioavailability |

Computational Studies

Computational methods such as molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into the molecular interactions that contribute to its biological activities.

Molecular Docking Insights

Docking simulations indicate that the compound binds effectively to target proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways .

Q & A

Basic: What are the common synthetic routes for N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the thiazole core via condensation of 2-amino-4-(3,4-dichlorophenyl)thiazole with a propanoic acid derivative.

- Step 2: Sulfonylation of the intermediate using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in THF).

- Step 3: Purification via column chromatography and recrystallization to isolate the final product.

Key challenges include controlling regioselectivity during thiazole formation and minimizing side reactions during sulfonylation. Analytical validation (e.g., RP-HPLC, H/C NMR) is critical to confirm purity and structure .

Advanced: How can reaction conditions be optimized to improve yield in the Suzuki coupling step?

Optimization strategies include:

- Catalyst selection: Pd(PPh) or PdCl(dppf) for enhanced cross-coupling efficiency.

- Solvent system: A mixture of dioxane/water (3:1) to balance solubility and reactivity.

- Temperature control: Heating at 80–90°C under inert atmosphere to accelerate coupling while avoiding decomposition.

- Base choice: NaCO or KPO to maintain pH and stabilize intermediates.

Yields exceeding 70% have been reported under these conditions, though residual palladium removal remains a post-reaction challenge .

Basic: What biological activities have been reported for this compound?

In vitro studies indicate:

- Anticancer activity: Inhibition of KPNB1 (importin-β) with IC values <1 µM, leading to apoptosis in cancer cell lines.

- Enzyme modulation: Interaction with eIF4E/eIF4G protein-protein interfaces, suggesting potential in translational regulation.

- Metabolic stability: Enhanced half-life due to the 4-fluorophenylsulfonyl group, as observed in liver microsome assays .

Advanced: How should researchers address contradictory data in cytotoxicity assays?

Contradictions often arise from:

- Isomerism: E/Z isomerization (e.g., hydrazone derivatives) can lead to variable bioactivity. RP-HPLC with chiral columns or NOESY NMR can resolve isomers .

- Cell line variability: Use standardized cell lines (e.g., HeLa, MCF-7) and normalize data to positive controls (e.g., doxorubicin).

- Assay interference: The sulfonyl group may quench fluorescence in viability assays; validate with alternative methods like ATP-based luminescence .

Basic: What analytical techniques are essential for characterizing this compound?

- Chromatography: RP-HPLC (C18 column, 0.1% TFA/ACN gradient) to assess purity (>95% required for biological assays).

- Spectroscopy:

- H NMR (DMSO-d): Key peaks include δ 8.2–8.5 ppm (thiazole protons) and δ 7.6–7.9 ppm (aryl sulfonyl groups).

- HRMS (ESI): Confirm molecular ion [M+H] with <2 ppm error.

- Thermal analysis: Melting point determination (e.g., 140–182°C for isomers) to verify crystalline form .

Advanced: How do structural modifications (e.g., halogen substitution) impact activity?

SAR studies reveal:

- 3,4-Dichlorophenyl moiety: Critical for hydrophobic interactions with target proteins (e.g., KPNB1). Replacement with methyl groups reduces potency by ~50%.

- 4-Fluorophenylsulfonyl group: Enhances metabolic stability and solubility. Trifluoromethyl analogs show improved binding but increased toxicity.

- Thiazole core rigidity: Substitution at the 2-position (e.g., hydrazone derivatives) alters conformational flexibility, affecting target engagement .

Basic: What are the solubility and storage recommendations?

- Solubility: DMSO (>10 mM), ethanol (limited solubility <1 mM). Avoid aqueous buffers without co-solvents.

- Storage: –20°C under argon, protected from light. Lyophilized samples retain stability for >12 months.

- Handling: Use gloveboxes for hygroscopic intermediates (e.g., sulfonyl chlorides) .

Advanced: How can computational modeling guide lead optimization?

- Docking studies: Use AutoDock Vina or Schrödinger Suite to predict binding to KPNB1 (PDB: 3WA8). Focus on π-π stacking with dichlorophenyl and hydrogen bonding with sulfonyl oxygen.

- ADMET prediction: SwissADME or pkCSM to optimize logP (aim for 2–3) and reduce CYP3A4 inhibition risk.

- MD simulations: GROMACS for assessing conformational stability in aqueous environments .

Basic: What are the key challenges in scaling up synthesis?

- Purification bottlenecks: Column chromatography is impractical at >10 g scale; switch to recrystallization or continuous flow systems.

- Regulatory compliance: Trace palladium removal (<10 ppm) requires scavengers like SiliaMetS Thiol.

- Cost: 4-Fluorophenylsulfonyl chloride is expensive; consider in situ generation from sulfonic acids .

Advanced: What strategies mitigate off-target effects in vivo?

- Prodrug design: Mask the sulfonyl group with ester linkages to improve selectivity.

- Tissue targeting: Conjugate with folate or peptide ligands for tumor-specific delivery.

- Dose optimization: PK/PD modeling in rodent models to balance efficacy and toxicity (e.g., MTD studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.